N-acetylphosphinothricin N-acetylphosphinothricin N-acetylphosphinothricin is a member of acetamides and a member of phosphinic acids. It derives from a glufosinate. It is a conjugate acid of a N-acetylphosphinothricin(2-).
Brand Name: Vulcanchem
CAS No.: 73634-73-8
VCID: VC0010509
InChI: InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
SMILES: CC(=O)NC(CCP(=O)(C)O)C(=O)O
Molecular Formula: C7H14NO5P
Molecular Weight: 223.16 g/mol

N-acetylphosphinothricin

CAS No.: 73634-73-8

Main Products

VCID: VC0010509

Molecular Formula: C7H14NO5P

Molecular Weight: 223.16 g/mol

N-acetylphosphinothricin - 73634-73-8

CAS No. 73634-73-8
Product Name N-acetylphosphinothricin
Molecular Formula C7H14NO5P
Molecular Weight 223.16 g/mol
IUPAC Name 2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid
Standard InChI InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
Standard InChIKey VZVQOWUYAAWBCP-UHFFFAOYSA-N
SMILES CC(=O)NC(CCP(=O)(C)O)C(=O)O
Canonical SMILES CC(=O)NC(CCP(=O)(C)O)C(=O)O
Description N-acetylphosphinothricin is a member of acetamides and a member of phosphinic acids. It derives from a glufosinate. It is a conjugate acid of a N-acetylphosphinothricin(2-).
Synonyms N-ac-Pt
N-acetyl-L-phosphinothricin
N-acetylphosphinothricin
Reference 1: Grammel N, Schwartz D, Wohlleben W, Keller U. Phosphinothricin-tripeptide
synthetases from Streptomyces viridochromogenes. Biochemistry. 1998 Feb
10;37(6):1596-603. PubMed PMID: 9484230.


2: Lee JH, Evans BS, Li G, Kelleher NL, van der Donk WA. In vitro
characterization of a heterologously expressed nonribosomal Peptide synthetase
involved in phosphinothricin tripeptide biosynthesis. Biochemistry. 2009 Jun
16;48(23):5054-6. doi: 10.1021/bi900164d. PubMed PMID: 19432442; PubMed Central
PMCID: PMC2709985.


3: Allen KD, Wang SC. Spectroscopic characterization and mechanistic
investigation of P-methyl transfer by a radical SAM enzyme from the marine
bacterium Shewanella denitrificans OS217. Biochim Biophys Acta. 2014
Dec;1844(12):2135-44. doi: 10.1016/j.bbapap.2014.09.009. Epub 2014 Sep 16. PubMed
PMID: 25224746; PubMed Central PMCID: PMC4362910.


4: Werner WJ, Allen KD, Hu K, Helms GL, Chen BS, Wang SC. In vitro phosphinate
methylation by PhpK from Kitasatospora phosalacinea. Biochemistry. 2011 Oct
25;50(42):8986-8. doi: 10.1021/bi201220r. Epub 2011 Sep 28. PubMed PMID:
21950770; PubMed Central PMCID: PMC3214642.


5: Kriete G, Niehaus K, Perlick AM, Pühler A, Broer I. Male sterility in
transgenic tobacco plants induced by tapetum-specific deacetylation of the
externally applied non-toxic compound N-acetyl-L-phosphinothricin. Plant J. 1996
Jun;9(6):809-18. PubMed PMID: 8696362.
PubChem Compound 9815914
Last Modified Nov 11 2021
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